Sp-5,6-DCI-cBiMPS Demonstrates >333-Fold Selectivity for PKA over PKG, Enabling Pathway-Specific Signal Attribution
Sp-5,6-DCI-cBiMPS exhibits a Ki of 30 nM for PKA activation and a Ki of 10 µM for PKG activation, yielding a >333-fold selectivity ratio in favor of PKA . In contrast, the widely used alternative 8-pCPT-cAMP activates both cAMP-PK and cGMP-PK with comparable potency in purified enzyme preparations and in platelet membranes, making it unsuitable for experiments requiring unambiguous pathway attribution to PKA versus PKG [1]. Sp-8-CPT-cAMPS, another comparator, demonstrates approximately 10-fold selectivity for PKA over PKG—significantly lower than Sp-5,6-DCI-cBiMPS—and >500-fold selectivity over PKC, MLCK, calmodulin kinase II, and casein kinase I/II .
| Evidence Dimension | PKA versus PKG selectivity (Ki ratio) |
|---|---|
| Target Compound Data | PKA Ki = 30 nM; PKG Ki = 10 µM |
| Comparator Or Baseline | 8-pCPT-cAMP: activates both PKA and PKG with comparable potency; Sp-8-CPT-cAMPS: ~10-fold selective for PKA over PKG |
| Quantified Difference | Sp-5,6-DCI-cBiMPS: >333-fold selective for PKA over PKG; Sp-8-CPT-cAMPS: ~10-fold selective |
| Conditions | Purified cAMP-PK and cGMP-PK enzyme assays; platelet membrane preparations (Sandberg et al., 1991) |
Why This Matters
This level of selectivity is critical for researchers dissecting cAMP/PKA-specific signaling from cGMP/PKG-mediated pathways in intact cells.
- [1] Sandberg M, Butt E, Nolte C, Fischer L, Halbrügge M, Beltman J, et al. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3′,5′-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells. Biochem J. 1991;279(Pt 2):521–7. View Source
